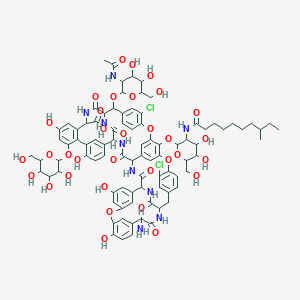

Teichomycin A2 factor 4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Teichomycin A2 factor 4 involves complex fermentation processes using Actinoplanes teichomyceticus. This process yields a mixture of closely related components, among which Teichomycin A2 factor 4 is separated and purified through reverse phase partition chromatography (Borghi et al., 1984).

Molecular Structure Analysis

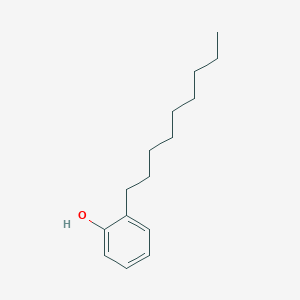

Teichomycin A2 factor 4 is characterized by a molecular size of about 1,900, featuring a carboxyl group and an amino group forming a zwitterion, along with four phenolic groups. It differs from its counterparts in its side aliphatic chain, contributing to its distinct biological properties (Borghi et al., 1984).

Chemical Reactions and Properties

The components of Teichomycin, including factor 4, exhibit various biological activities due to their complex chemical structures. Their activity spectrum mainly targets gram-positive bacteria, with differences in activity attributed to variations in their side chains (Borghi et al., 1984).

Physical Properties Analysis

The physical properties of Teichomycin A2 factor 4, such as solubility and stability, are critical for its separation and purification processes. These properties are influenced by the antibiotic's complex molecular structure and the conditions under which it is isolated and purified (Borghi et al., 1984).

Chemical Properties Analysis

Teichomycin A2 factor 4's chemical properties, including its reactivity with biological targets, are fundamental to its antibiotic action. The interaction between its molecular components and gram-positive bacterial cells underscores its efficacy as an antibiotic. Its chemical characteristics are tailored for targeting specific bacterial structures, leading to their inhibition or destruction (Borghi et al., 1984).

Aplicaciones Científicas De Investigación

Antibacterial Activity

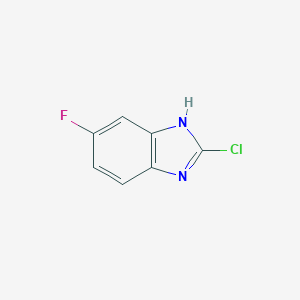

Teichomycin A2, a chlorine-containing antibiotic, has shown significant in vitro and in vivo activity against gram-positive bacteria. Its effectiveness is comparable to vancomycin, often being superior against gram-positive cocci. It has also demonstrated in vitro activity against clinical isolates, showing promise for clinical evaluation (Bardone, Paternoster, & Coronelli, 1978); (Fainstein, Leblanc, & Bodey, 1983).

Efficacy Against Specific Bacteria

Teichomycin A2 has been found to be as active as vancomycin against Staphylococcus aureus, including methicillin-resistant strains, and more active against Streptococcus faecalis. It exhibits similar activity to vancomycin against staphylococci but is more effective against enterococci (Bauernfeind & Petermüller, 1982); (Cynamon & Granato, 1982).

Ototoxicity Research

Research on teichomycin A2's ototoxicity in guinea pigs indicates no evidence of ototoxicity, a significant finding since vancomycin, a similar antibiotic, is reported to be ototoxic (Brummett, Fox, Warchol, & Himes, 1987).

Antibiotic Synergy Studies

Studies have shown that teichomycin A2, in combination with rifampin and aminoglycosides, exhibits more active properties against Staphylococcus aureus and Streptococcus faecalis compared to vancomycin alone or in combination (Tuazon & Miller, 1984).

Production and Fermentation

Teichomycin A2 is produced by fermenting Actinoplanes teichomyceticus. Optimization of the fermentation process and the influence of different precursors on the production of teichomycin A2 components have been extensively studied (Parenti, Beretta, Berti, & Arioli, 1978); (Taurino, Frattini, Marcone, Gastaldo, & Marinelli, 2011).

Safety And Hazards

Propiedades

IUPAC Name |

2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H99Cl2N9O33/c1-4-34(2)9-7-5-6-8-10-61(109)95-69-75(114)72(111)59(32-102)130-88(69)133-79-56-26-41-27-57(79)127-53-18-14-39(24-48(53)91)78(132-87-68(93-35(3)104)74(113)71(110)58(31-101)129-87)70-85(122)99-67(86(123)124)46-29-43(106)30-55(128-89-77(116)76(115)73(112)60(33-103)131-89)62(46)45-23-38(13-15-50(45)107)64(82(119)100-70)97-84(121)66(41)98-83(120)65-40-21-42(105)28-44(22-40)125-54-25-37(12-16-51(54)108)63(92)81(118)94-49(80(117)96-65)20-36-11-17-52(126-56)47(90)19-36/h11-19,21-30,34,49,58-60,63-78,87-89,101-103,105-108,110-116H,4-10,20,31-33,92H2,1-3H3,(H,93,104)(H,94,118)(H,95,109)(H,96,117)(H,97,121)(H,98,120)(H,99,122)(H,100,119)(H,123,124) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPOYQQCANXEDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H99Cl2N9O33 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1893.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)

![2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)](/img/structure/B21193.png)